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Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Propylene carbonate is a versatile and environmentally friendly chiral building block

increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its rigid cyclic

structure and defined stereochemistry make it an excellent starting material for introducing

chirality into target molecules, a critical aspect in the development of modern therapeutics.

These application notes provide detailed protocols for the synthesis of key pharmaceutical

intermediates, accompanied by quantitative data and visual representations of the synthetic

pathways.

Synthesis of (R)-(+)-9-(2-Hydroxypropyl)adenine: A
Key Intermediate for Tenofovir
(R)-(+)-9-(2-Hydroxypropyl)adenine is a crucial intermediate in the synthesis of Tenofovir, a

widely used antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B. The

following protocol details the straightforward synthesis of this intermediate from adenine and

(R)-(+)-propylene carbonate.

Experimental Protocol:
A detailed experimental protocol for the synthesis of (R)-(+)-9-(2-Hydroxypropyl)adenine is as

follows:
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To a reaction flask, add 200 mL of N,N-dimethylformamide (DMF) under a nitrogen

atmosphere.

Add 30.0 g (0.222 mol) of adenine to the DMF and stir the suspension.

Add 0.45 g (0.011 mol) of sodium hydroxide (NaOH) followed by 28.5 g (0.279 mol) of (R)-
(+)-propylene carbonate.

Heat the reaction mixture to 130-140 °C.

Monitor the reaction progress by sampling and testing until the adenine content is less than

1%. This typically takes around 12 hours.

Once the reaction is complete, cool the mixture to below 90 °C and add 200 mL of toluene.

Continue cooling to 0-5 °C and stir the mixture for 2 hours to facilitate precipitation.

Filter the solid product and dry it to obtain (R)-(+)-9-(2-Hydroxypropyl)adenine.[1]

Quantitative Data Summary:
Parameter Value Reference

Yield 87% [1]

Purity (by HPLC) >95% [1]

Enantiomeric Excess (ee) >99%
Assumed from chiral starting

material

Appearance White solid [1]

Reaction Pathway:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b016679?utm_src=pdf-body
https://www.benchchem.com/product/b016679?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/r-9-2-hydroxypropyl-adenine.htm
https://www.chemicalbook.com/synthesis/r-9-2-hydroxypropyl-adenine.htm
https://www.chemicalbook.com/synthesis/r-9-2-hydroxypropyl-adenine.htm
https://www.chemicalbook.com/synthesis/r-9-2-hydroxypropyl-adenine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adenine

NaOH (cat.)
DMF, 130-140 °C

(R)-(+)-Propylene Carbonate

(R)-(+)-9-(2-Hydroxypropyl)adenine

Nucleophilic
Ring Opening

Click to download full resolution via product page

Synthesis of (R)-(+)-9-(2-Hydroxypropyl)adenine.

Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are fundamental structural motifs present in a wide range of

pharmaceuticals, including antivirals, antihypertensives, and bronchodilators. The nucleophilic

ring-opening of (R)-(+)-propylene carbonate with various amines provides a direct and atom-

economical route to these valuable intermediates.

Experimental Protocol:
The following is a general procedure for the synthesis of chiral β-amino alcohols:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the

amine (1.0 eq.), (R)-(+)-propylene carbonate (1.1 eq.), and a catalyst (e.g., Na-Y zeolite,

0.1 g for a ~50 mmol scale reaction).

If no solvent is used, the mixture is stirred vigorously at room temperature for 10 minutes

before heating. Alternatively, a suitable solvent like methanol can be used.

Heat the reaction mixture to the desired temperature (e.g., 150 °C for the reaction with

aniline) and maintain for the required time (e.g., 48 hours).[2][3]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

After completion, cool the reaction mixture to room temperature.

If a solid catalyst is used, it can be removed by filtration.

The crude product can be purified by distillation under reduced pressure or by silica gel

column chromatography.

Quantitative Data Summary:

Amine
Produ
ct

Cataly
st

Tempe
rature
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Yield
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Enanti
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Exces
s (ee)
(%)
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Aniline

(2R)-1-

(phenyl

amino)p

ropan-

2-ol

Na-Y

Zeolite
150 48 >95 ~75 >98 [2][3]

Reaction Workflow:
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General workflow for the synthesis of chiral β-amino alcohols.

Synthesis of an Oxazolidinone Intermediate for
Linezolid
Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by

multi-resistant bacteria. A key intermediate in its synthesis is (R)-5-(chloromethyl)-3-(3-fluoro-4-

morpholinophenyl)oxazolidin-2-one. While many synthetic routes start from (R)-epichlorohydrin,

this can be conceptually derived from (R)-(+)-propylene carbonate. The following protocol

outlines a common synthesis of this intermediate starting from (R)-epichlorohydrin.

Experimental Protocol:
This protocol describes the synthesis of a key Linezolid intermediate from 3-fluoro-4-

morpholinylaniline and (R)-epichlorohydrin, followed by cyclization.

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

To a solution of 3-fluoro-4-morpholinylaniline in a suitable solvent such as methanol, add (R)-

epichlorohydrin.
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Heat the reaction mixture at 60-65 °C and monitor the reaction until completion.

The crude adduct is typically used in the next step without extensive purification.[4]

Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-

oxazolidinone

Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in

dichloromethane.

Add carbonyl diimidazole to the solution and stir the reaction mixture at room temperature for

approximately 20 hours.

Wash the solution with water and concentrate it to afford the desired oxazolidinone

intermediate.[4]

Quantitative Data Summary:
Step Product Yield (%) Reference

2

(5R)-5-

(Chloromethyl)-3-[3-

fluoro-4-(4-

morpholinyl)phenyl]-2-

oxazolidinone

77 [4]

Logical Relationship Diagram:
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Synthesis of a key Linezolid intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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